Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Overview
Description
Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-hydroxybenzofuran-2-carboxylic acid and benzyl chloride.
Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of 6-hydroxybenzofuran-2-carboxylic acid is substituted by the benzyl group from benzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as preparative HPLC (High-Performance Liquid Chromatography) may be employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Derivatives with different substituents on the benzyl group.
Scientific Research Applications
Ethyl 6-(benzyloxy)benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 6-(benzyloxy)benzofuran-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Ethyl 6-(methoxy)benzofuran-2-carboxylate: Similar structure but with a methoxy group instead of benzyl.
Ethyl 6-(phenyl)benzofuran-2-carboxylate: Similar structure but with a phenyl group instead of benzyl.
Uniqueness: Ethyl 6-(benzyloxy)benzofuran-2-carboxylate is unique due to the presence of the benzyl ether group, which imparts different chemical and physical properties compared to its methoxy and phenyl counterparts
Properties
IUPAC Name |
ethyl 6-phenylmethoxy-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-2-20-18(19)17-10-14-8-9-15(11-16(14)22-17)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPLPAMKVRPRIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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